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molecular formula C8H7FN2O4 B1424282 Methyl 4-amino-2-fluoro-5-nitrobenzoate CAS No. 872871-50-6

Methyl 4-amino-2-fluoro-5-nitrobenzoate

Cat. No. B1424282
M. Wt: 214.15 g/mol
InChI Key: NTQYZIKTOQINKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629147B2

Procedure details

A suspension of methyl 4-amino-2-fluoro-5-nitrobenzoate (6.84 g, 31.9 mmol) and 10% Pd/C (1.2 g) in methanol (200 mL) was hydrogenated under an atmosphere of hydrogen (balloon) for 20 h, filtered through Celite and the filtrate concentrated in vacuo to a residue. The residue was purified by flash chromatography (20% EtOAc/DCM) to afford the desired methyl 4,5-diamino-2-fluorobenzoate as a pink solid (2.36 g, 40%). 1H NMR (CDCl3) δ 7.90 (s, 1H), 7.93 (s, 1H), 7.13 (d, J=8.7 Hz, 1H), 6.88 (s, 1H), 6.37 (d, J=13.5 Hz, 1H), 3.60 (t, J=6.9 Hz, 2H), 2.86 (t, J=6.9 Hz, 12H).
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([F:15])[CH:3]=1>CO.[Pd]>[NH2:1][C:2]1[C:11]([NH2:12])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([F:15])[CH:3]=1

Inputs

Step One
Name
Quantity
6.84 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)OC)C=C1[N+](=O)[O-])F
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo to a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (20% EtOAc/DCM)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC1=CC(=C(C(=O)OC)C=C1N)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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